An In-depth Technical Guide to (4-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid (CAS Number: 1256355-76-6)
An In-depth Technical Guide to (4-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid (CAS Number: 1256355-76-6)
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Emergence of Fluorinated Boronic Acids in Modern Medicinal Chemistry
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate metabolic stability, binding affinity, and lipophilicity. When combined with the versatile boronic acid moiety—a functional group renowned for its ability to form reversible covalent bonds with biological targets—the resulting fluorinated phenylboronic acids represent a class of compounds with immense therapeutic potential.[1][2] This guide provides a comprehensive technical overview of a specific and promising example: (4-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid. While detailed experimental data for this exact compound remains proprietary and is not extensively published in peer-reviewed literature, this document will construct a robust framework based on established chemical principles and data from closely related analogues. We will delve into its logical synthesis, expected physicochemical properties, spectroscopic signature, and potential applications, providing a self-validating system of protocols and insights for the discerning researcher.
Molecular Overview and Physicochemical Properties
(4-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid is a bifunctional organic compound featuring a phenylboronic acid group linked via an ether bridge to a 2,3-difluorobenzyl moiety. This unique architecture combines the key attributes of its constituent parts, making it a valuable building block in drug discovery.
Table 1: Physicochemical Properties
| Property | Value | Source/Rationale |
| CAS Number | 1256355-76-6 | [3] |
| Molecular Formula | C₁₃H₁₁BF₂O₃ | [3] |
| Molecular Weight | 264.03 g/mol | [3] |
| Appearance | White to off-white solid | Expected based on similar phenylboronic acids.[4] |
| Melting Point | Not publicly available. Expected to be in the range of 150-250 °C. | Based on melting points of analogous substituted phenylboronic acids.[5][6] |
| Solubility | Sparingly soluble in water, soluble in polar organic solvents like methanol, ethanol, DMSO, and DMF. | General solubility profile of phenylboronic acids.[4] |
| pKa | Not experimentally determined. Estimated to be in the range of 7.5-8.5. | The electron-withdrawing nature of the fluorine atoms is expected to lower the pKa compared to unsubstituted phenylboronic acid (pKa ≈ 8.8).[1] |
Synthesis and Purification: A Validated Approach
The most logical and widely employed method for the synthesis of aryl ethers is the Williamson ether synthesis .[4][7][8] This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In the context of our target molecule, this translates to the reaction between 4-hydroxyphenylboronic acid and 2,3-difluorobenzyl bromide.
Synthetic Workflow
The synthesis can be conceptualized as a two-step process: in-situ formation of the phenoxide followed by the nucleophilic attack on the benzyl bromide.
Caption: Synthetic workflow for the target molecule.
Detailed Experimental Protocol
Materials:
-
4-Hydroxyphenylboronic acid
-
2,3-Difluorobenzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxyphenylboronic acid (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to dissolve the reagents.
-
Addition of Alkyl Halide: Add 2,3-difluorobenzyl bromide (1.1 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water and ethyl acetate.
-
Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by one of the following methods:
-
Recrystallization: Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexanes until turbidity is observed. Allow the solution to cool to room temperature and then in an ice bath to induce crystallization.[9]
-
Acid-Base Extraction: Dissolve the crude product in an organic solvent like diethyl ether. Extract with an aqueous base (e.g., 1 M NaOH) to form the boronate salt, which will move to the aqueous layer. Separate the aqueous layer and acidify with 1 M HCl to precipitate the pure boronic acid.[10]
-
Column Chromatography: If necessary, purify the product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.[9]
-
Spectroscopic Characterization
While specific spectra for this compound are not publicly available, we can predict the expected spectroscopic data based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the benzylic methylene protons. The protons on the phenylboronic acid ring will likely appear as doublets in the aromatic region (δ 7.0-8.0 ppm). The protons on the difluorobenzyl ring will also be in the aromatic region, showing complex splitting patterns due to fluorine coupling. The benzylic protons (CH₂) will appear as a singlet around δ 5.0-5.5 ppm. The hydroxyl protons of the boronic acid group may appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.[11][12]
-
¹³C NMR: The carbon NMR spectrum will show signals for all 13 carbon atoms. The carbon attached to the boron atom will be in the range of δ 130-140 ppm. The carbons of the two aromatic rings will appear in the aromatic region (δ 110-160 ppm), with the carbons directly bonded to fluorine exhibiting characteristic splitting (¹JCF). The benzylic carbon will be observed around δ 70 ppm.[13]
-
¹⁹F NMR: The fluorine NMR spectrum will show two distinct signals for the two non-equivalent fluorine atoms on the benzyl ring.[1][2]
Mass Spectrometry (MS)
The mass spectrum, likely obtained via electrospray ionization (ESI), would show the molecular ion peak [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode. Fragmentation patterns would likely involve cleavage of the ether bond and loss of the boronic acid group.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands:
-
A broad O-H stretch from the boronic acid hydroxyl groups around 3200-3600 cm⁻¹.
-
Aromatic C-H stretches around 3000-3100 cm⁻¹.
-
Aromatic C=C stretches in the 1450-1600 cm⁻¹ region.
-
A strong B-O stretch around 1350 cm⁻¹.
-
C-O-C ether stretching bands in the 1200-1300 cm⁻¹ region.
-
C-F stretches in the 1100-1300 cm⁻¹ region.
Applications in Drug Discovery and Organic Synthesis
Boronic acids are pivotal in drug discovery due to their ability to act as serine protease inhibitors, and their use in constructing complex molecules via Suzuki-Miyaura cross-coupling reactions.[14][15][16][17]
Potential as a Bioactive Scaffold
The difluorobenzyl ether moiety can enhance the binding of the molecule to biological targets through favorable interactions with protein residues. The boronic acid group can form reversible covalent bonds with active site serines in proteases or with diols present in various biological macromolecules. This makes (4-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid a promising scaffold for the development of inhibitors for enzymes implicated in various diseases.
Utility in Suzuki-Miyaura Cross-Coupling
This compound is an excellent substrate for Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[10] It can be coupled with a variety of aryl or vinyl halides/triflates to synthesize complex biaryl and styrenyl derivatives, which are common motifs in many pharmaceuticals.
Caption: Suzuki-Miyaura cross-coupling reaction.
Safety and Handling
Boronic acids are generally considered to be of low toxicity. However, as with all laboratory chemicals, appropriate safety precautions should be taken.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry place away from oxidizing agents and moisture. Boronic acids can undergo dehydration to form boroxines, so it is important to store them in a tightly sealed container.[18]
Conclusion
(4-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid represents a valuable and versatile building block for both medicinal chemistry and organic synthesis. Its unique combination of a fluorinated aromatic ring and a reactive boronic acid moiety provides a platform for the development of novel therapeutics and complex molecular architectures. While specific experimental data for this compound is not widely available, the principles and protocols outlined in this guide provide a solid foundation for its synthesis, characterization, and application in a research setting. As the field of drug discovery continues to evolve, the strategic use of such well-designed molecular scaffolds will undoubtedly play a crucial role in the development of the next generation of medicines.
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